molecular formula C17H9ClN2O3 B2487250 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 884631-34-9

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2487250
CAS No.: 884631-34-9
M. Wt: 324.72
InChI Key: JWAZBQPDHPXXRJ-UHFFFAOYSA-N
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Description

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of oxadiazoles and chromenones This compound is notable for its unique structure, which combines the properties of both oxadiazole and chromenone moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with salicylaldehyde to form an intermediate hydrazone, which is then cyclized using acetic anhydride to yield the desired oxadiazole-chromenone compound . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetic acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the oxadiazole or chromenone rings.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the chromenone ring, while reduction can produce dihydro derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is unique due to its specific combination of oxadiazole and chromenone rings, which imparts distinct electronic and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.

Biological Activity

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound is characterized by a chromenone core substituted with a 1,2,4-oxadiazole moiety and a chlorophenyl group. Its molecular formula is C12H8ClN3O3C_{12}H_{8}ClN_{3}O_{3} with a molecular weight of approximately 273.76 g/mol.

PropertyValue
Molecular FormulaC₁₂H₈ClN₃O₃
Molecular Weight273.76 g/mol
CAS Number893392-43-3
LogP2.2339
Polar Surface Area55.611 Ų

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For example, derivatives of oxadiazole compounds have shown enhanced activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several oxadiazole derivatives using the agar diffusion method. The results indicated that compounds with similar structural features to our compound displayed minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied, with findings suggesting that they can induce apoptosis in cancer cell lines.

Research Findings

  • Cell Lines Tested : The cytotoxic effects were assessed on several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values for the tested compounds ranged from 1.61 µg/mL to 23.30 µg/mL, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, certain oxadiazole derivatives have shown promising anti-inflammatory effects.

The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that compounds like this compound may serve as potential therapeutic agents for inflammatory diseases .

Properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O3/c18-13-7-3-2-6-11(13)15-19-16(23-20-15)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAZBQPDHPXXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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